molecular formula C8H11IN2O B13146452 3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol CAS No. 2168559-69-9

3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol

Cat. No.: B13146452
CAS No.: 2168559-69-9
M. Wt: 278.09 g/mol
InChI Key: VFVSYLUIUXTPLW-UHFFFAOYSA-N
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Description

3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core

Preparation Methods

The synthesis of 3-iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol can be achieved through various synthetic routes. One common method involves the hydrogenation of pyrazolo[1,5-a]pyridines, followed by iodination. Another approach is the pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol can be compared with other similar compounds such as:

Properties

CAS No.

2168559-69-9

Molecular Formula

C8H11IN2O

Molecular Weight

278.09 g/mol

IUPAC Name

3-iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol

InChI

InChI=1S/C8H11IN2O/c1-5-7(9)8-6(12)3-2-4-11(8)10-5/h6,12H,2-4H2,1H3

InChI Key

VFVSYLUIUXTPLW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCCC(C2=C1I)O

Origin of Product

United States

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